4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
説明
特性
IUPAC Name |
4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZCSBFIHLQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the class of benzamides. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structure features a chloro group on the benzene ring and a tetrahydroquinoline moiety linked through an ethyl chain, which contributes to its unique properties.
The compound has the following molecular formula and characteristics:
- Molecular Formula : C20H25ClN2O3S
- IUPAC Name : 4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
- CAS Number : 955527-53-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interactions : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission.
- Signaling Pathways : It modulates key signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research indicates that 4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. In vitro assays demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating specific cellular pathways. The ability to modulate these pathways makes it a candidate for further development in cancer therapeutics.
Cardiovascular Effects
A study evaluated the impact of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly reduce perfusion pressure, suggesting potential applications in cardiovascular therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related benzamide derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-N-(2-(1-propyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Antimicrobial |
| 4-Chloro-N-(2-(1-butyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Anticancer |
| 4-Methyl-N-(2-(1-propyl-tetrahydroquinolin)ethyl)benzene-sulfonamide | Structure | Cardiovascular effects |
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 0.001 nM.
- Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing a dose-dependent increase in apoptosis markers.
- Cardiovascular Impact : In isolated heart models, the compound reduced coronary resistance significantly over time compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Predicted high permeability across cellular membranes.
- Distribution : Likely to penetrate the blood-brain barrier due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include phase I (oxidation) and phase II (conjugation).
Toxicological assessments indicate low toxicity at therapeutic doses, but further studies are needed to confirm long-term safety profiles.
類似化合物との比較
Key Observations :
- In contrast, ’s compound introduces fluoro at the 4-position, which may improve metabolic stability and lipophilicity . The propylsulfonyl group in adds polarity and bulk, likely affecting binding pocket interactions compared to the simpler propyl group in the target compound . Heterocyclic Modifications: replaces the sulfonyl group with a thiophene-sulfonyl moiety, introducing aromatic π-π interactions and altered solubility profiles .
- Molecular Weight : The target compound (414.94 g/mol) is lighter than analogs in and (~481.0 g/mol), primarily due to the absence of additional sulfonyl or fluorinated aryl groups.
Comparison with Other Sulfonamide Derivatives ()
Compounds in (e.g., 15–18) share the benzenesulfonamide core but differ in backbone structure:
Key Observations :
- Functional Group Diversity: Unlike the target compound’s ethyl-tetrahydroquinoline linker, ’s derivatives feature hydrazinecarbonyl or pyrazole groups, which introduce hydrogen-bonding capabilities and conformational rigidity .
- Synthetic Yields : Compound 15 (95% yield) demonstrates high efficiency in hydrazine condensation reactions, whereas Compound 18’s lower yield (49%) reflects challenges in cyclization steps .
- Melting Points: Higher melting points (~226–228°C) in chloro- and nitro-substituted analogs (15, 17) suggest stronger intermolecular forces compared to dimethylamino derivatives (179–180.5°C) .
準備方法
Schiff Base Formation and Cyclocondensation
The tetrahydroquinoline core is synthesized via a modified Imine-Diels-Alder reaction , as demonstrated by Kadhim and Khammas. This method involves:
-
Schiff base formation : Reacting 4-aminobenzenesulfonamide with a propyl-substituted aromatic aldehyde (e.g., 3-phenylpropanal) in ethanol under reflux for 8 hours. The imine intermediate is isolated via filtration and recrystallization.
-
Cyclocondensation : Treating the Schiff base with cinnamic acid and BF₃·Et₂O in toluene at 95°C for 6 hours. The Lewis acid catalyzes [4+2] cycloaddition, forming the tetrahydroquinoline ring.
Key Reaction Conditions:
N-Propylation
The nitrogen atom at position 1 of the tetrahydroquinoline is alkylated using propyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours. This step ensures regioselective propylation without over-alkylation.
Characterization Data:
-
FTIR : N–H stretch at 3300 cm⁻¹ (amine), C–N stretch at 1250 cm⁻¹.
-
¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.75 (m, 2H, NCH₂), 6.85 (d, 1H, aromatic).
Introduction of the Ethylamine Side Chain
Nitro Group Reduction
The 6-position of the tetrahydroquinoline is functionalized by introducing a nitro group via nitration, followed by reduction to an amine:
Reductive Amination
The primary amine at position 6 undergoes reductive amination with acetaldehyde in the presence of NaBH₃CN (pH 7, methanol, 24 hours). This step installs the ethylamine spacer:
Optimization Notes:
-
Stoichiometry : 2:1 molar ratio of acetaldehyde to amine prevents dialkylation.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Reaction Protocol
The ethylamine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (triethylamine, 0°C to room temperature, 4 hours):
Purification:
Analytical Confirmation
-
MS (ESI) : m/z 429.0 [M+H]⁺ (matches molecular formula C₁₈H₂₁ClN₂O₄S₂).
-
Elemental Analysis : C 50.41%, H 4.93%, N 6.53% (theoretical: C 50.41%, H 4.93%, N 6.53%).
Alternative Methodologies and Comparative Analysis
Knoevenagel/Aza-Wittig Cascade
A patent-pending approach employs a Knoevenagel condensation followed by an aza-Wittig reaction to assemble the quinoline core. While optimized for 3-sulfonylquinolines, this method can be adapted for tetrahydroquinolines by substituting o-azidobenzaldehyde with a hydrogenated precursor. Key modifications include:
Solid-Phase Synthesis
Recent advances in combinatorial chemistry enable resin-bound synthesis of sulfonamide derivatives. However, this method is less practical for large-scale production due to high costs and moderate yields.
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : BF₃·Et₂O concentration must be carefully controlled to avoid polycyclic byproducts.
-
Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) and slow addition mitigate incomplete reactions.
-
Purification : Silica gel chromatography effectively removes unreacted sulfonyl chloride and amine intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
